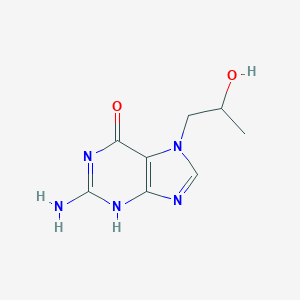

7-(2-Hydroxypropyl)guanine

Übersicht

Beschreibung

7-(2-Hydroxypropyl)guanine is a derivative of guanine, a purine nucleobase found in DNA and RNA. This compound is formed when propylene oxide, a high-volume chemical intermediate, reacts with guanine. It is primarily studied for its role in DNA alkylation, which can lead to mutations and carcinogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-(2-Hydroxypropyl)guanine is synthesized through the reaction of propylene oxide with guanine. The reaction typically involves the use of solvents like double-distilled water and is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: The production process likely involves standard organic synthesis techniques and stringent quality control measures to ensure purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(2-Hydroxypropyl)guanine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the guanine base.

Substitution: The hydroxypropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various substituted guanine compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for DNA Alkylation Studies

7-HPG serves as a model compound in studies investigating the mechanisms of DNA alkylation. Its structure allows researchers to analyze how alkylating agents interact with DNA and the resultant mutations that may occur. This is crucial for understanding the fundamental processes that lead to mutagenesis and carcinogenesis.

Synthesis and Analytical Standards

The compound is also utilized in the development of analytical standards for chemical analysis. Its unique properties make it an ideal candidate for calibrating instruments used in detecting DNA adducts, thereby enhancing the accuracy of such analyses in various research settings.

Biological Research Applications

Mutagenesis and Carcinogenesis Studies

7-HPG is extensively investigated for its role in mutagenesis and carcinogenesis. The formation of this adduct can lead to G→T transversions during DNA replication, which are mutations associated with cancer development. Understanding these mechanisms aids in assessing cancer risks associated with exposure to alkylating agents .

Biomarker for Exposure Assessment

In toxicology, 7-HPG is studied as a potential biomarker for exposure to propylene oxide and other alkylating agents. Its detection in biological samples can provide insights into the extent of exposure and the associated health risks, making it valuable for environmental monitoring and occupational health assessments .

Medical Research Applications

Cancer Risk Assessment

Research on 7-HPG contributes significantly to cancer risk assessment frameworks. By elucidating how this compound forms and its biological effects, scientists can better evaluate the potential risks posed by various chemicals in occupational and environmental settings .

Therapeutic Implications

The understanding of 7-HPG's interaction with DNA has implications for developing therapeutic strategies against cancer. By targeting pathways involved in DNA repair and damage response, researchers aim to devise treatments that mitigate the effects of such adducts on cellular health .

Case Study 1: Occupational Exposure to Epichlorohydrin

A study involving workers exposed to epichlorohydrin found detectable levels of 7-(3-chloro-2-hydroxypropyl)guanine (a related compound) in their blood samples. This study highlighted the use of 7-HPG as a biomarker for occupational exposure, demonstrating a statistically significant difference between exposed workers and controls .

Case Study 2: Genotoxicity Studies

In experimental models, researchers have demonstrated that exposure to propylene oxide results in increased levels of 7-HPG in tissues such as liver and urine. These findings correlate with increased frequencies of micronuclei in peripheral blood cells, suggesting a direct link between 7-HPG formation and genotoxic effects .

Wirkmechanismus

The primary mechanism of action of 7-(2-Hydroxypropyl)guanine involves its incorporation into DNA, where it forms adducts that can lead to mutations. These adducts interfere with DNA replication and repair processes, potentially leading to carcinogenesis. The compound’s effects are mediated through its interaction with DNA and the subsequent cellular response to DNA damage .

Vergleich Mit ähnlichen Verbindungen

N7-(2-Hydroxypropyl)deoxyadenosine: Another DNA adduct formed by the reaction of propylene oxide with deoxyadenosine.

N7-(2-Hydroxyethyl)guanine: Formed by the reaction of ethylene oxide with guanine.

Uniqueness: 7-(2-Hydroxypropyl)guanine is unique due to its specific formation from propylene oxide and its distinct role in DNA alkylation. Compared to similar compounds, it has a unique hydroxypropyl group that influences its chemical behavior and biological effects .

Biologische Aktivität

7-(2-Hydroxypropyl)guanine (7-HPG) is a significant DNA adduct formed from the reaction of guanine with alkylating agents, particularly propylene oxide and epichlorohydrin. Its biological activity is primarily associated with mutagenesis and carcinogenesis, making it a critical compound in toxicology and cancer research. This article explores the biological activity of 7-HPG, including its formation, mechanisms of action, and implications in health and disease.

Formation and Characteristics

7-HPG is generated when the 2-hydroxypropyl group from alkylating agents reacts with the N-7 position of guanine in DNA. This reaction can lead to the formation of stable adducts that disrupt normal DNA replication processes. Notably, 7-HPG can cause G→T transversions during DNA replication, which are mutations that may contribute to cancer development .

Reaction Mechanism

The synthesis of 7-HPG typically involves the following steps:

- Alkylation : Guanine reacts with propylene oxide or epichlorohydrin.

- Formation of Adduct : The alkyl group attaches to the N-7 position of guanine, resulting in 7-HPG.

- Detection : Techniques such as gas chromatography-high-resolution mass spectrometry (GC-HRMS) are used to quantify 7-HPG levels in biological samples .

Mutagenic Potential

Research indicates that while 7-HPG itself is not directly genotoxic, it can lead to miscoding during DNA replication. This misincorporation can result in mutations that may drive carcinogenesis. Studies have shown that exposure to alkylating agents correlates with increased levels of 7-HPG in tissues, suggesting its role as a biomarker for mutagenic exposure .

Biomarker for Exposure

7-HPG serves as a biomarker for exposure to alkylating agents like propylene oxide and epichlorohydrin. Its levels can be measured in various tissues or blood samples to assess individual exposure to these carcinogens. For example, a study demonstrated that workers exposed to epichlorohydrin had detectable levels of 7-CHP-guanine (a related adduct) in their DNA, indicating occupational exposure .

Case Studies and Research Findings

Several studies have investigated the biological activity of 7-HPG:

- Occupational Exposure Study : A study analyzed blood samples from workers handling epichlorohydrin, finding significant levels of DNA adducts compared to controls. The results highlighted the potential use of 7-HPG as a biomarker for occupational exposure to genotoxic substances .

- Animal Model Research : In F344 rats exposed to propylene oxide, researchers observed a dose-dependent accumulation of 7-HPG in various tissues, including nasal respiratory epithelium and liver. This accumulation was correlated with increased mutagenic outcomes, reinforcing the compound's relevance in carcinogenicity studies .

- Mechanistic Insights : Investigations into the interaction between 7-HPG and DNA repair enzymes have provided insights into cellular responses to DNA damage. These studies suggest that cells may exhibit altered repair mechanisms when exposed to alkylating agents that form adducts like 7-HPG .

Implications for Health

The implications of 7-HPG's biological activity extend beyond laboratory findings:

- Cancer Risk Assessment : Understanding the mechanisms by which 7-HPG contributes to mutagenesis aids in evaluating cancer risks associated with exposure to alkylating agents.

- Environmental Monitoring : As a biomarker for exposure, measuring 7-HPG levels can help monitor environmental and occupational health risks related to chemical exposures.

Eigenschaften

IUPAC Name |

2-amino-7-(2-hydroxypropyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWVMKYNORDKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C(=O)NC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971677 | |

| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56247-84-8 | |

| Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N7-(2-Hydroxypropyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.